

1,2,3-Butanetriol CAS number and molecular formula

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Compound of Interest

Compound Name: 1,2,3-Butanetriol

Cat. No.: B1208628

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An In-Depth Technical Guide to 1,2,3-Butanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Butanetriol, a triol with the chemical formula $C_4H_{10}O_3$, is a polyol of interest in various scientific and industrial fields.^{[1][2]} Unlike its more extensively studied isomer, 1,2,4-butanetriol, detailed public-domain information regarding specific experimental protocols and biological pathways for **1,2,3-butanetriol** is limited. However, its chemical structure, possessing three hydroxyl groups, makes it a versatile precursor and intermediate in chemical synthesis.^[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **1,2,3-Butanetriol**, with a focus on its relevance to research and development.

Core Chemical Identifiers

Identifier	Value
CAS Number	4435-50-1 ^{[1][2]}
Molecular Formula	$C_4H_{10}O_3$ ^{[1][2]}
IUPAC Name	Butane-1,2,3-triol ^[2]

Physicochemical and Quantitative Data

A summary of the key quantitative properties of **1,2,3-Butanetriol** is presented below.

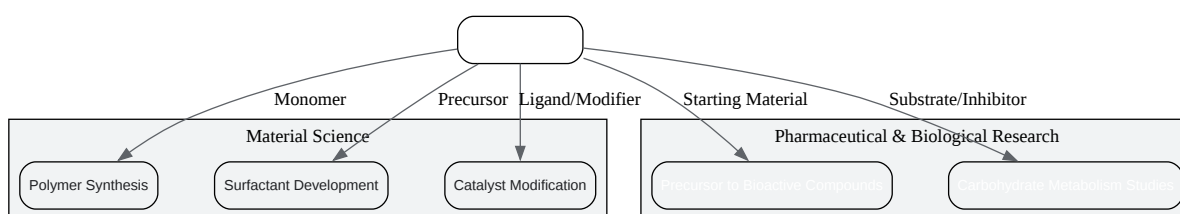
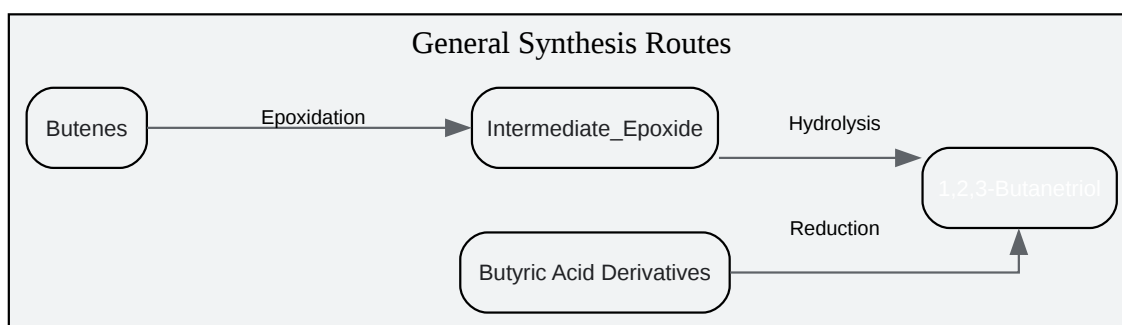
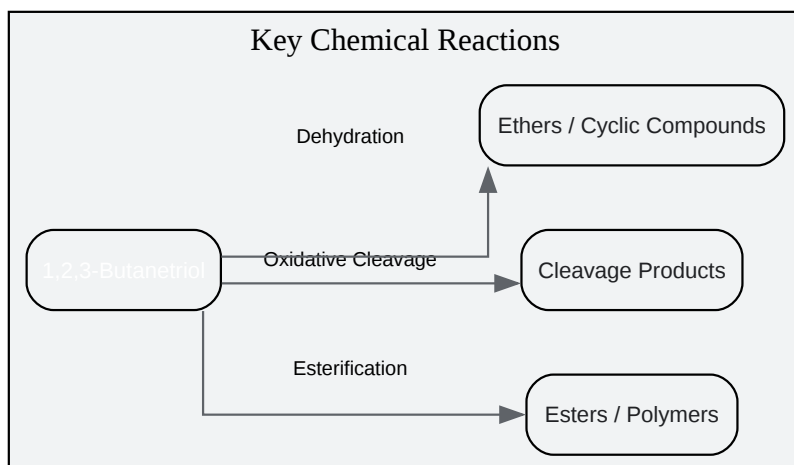
Property	Value	Source
Molecular Weight	106.12 g/mol	[1] [2]
Appearance	Colorless to light orange/yellow clear liquid	[1]
pKa	14.16 ± 0.20 (Predicted)	[1]
Refractive Index	1.4670 to 1.4730	[1]

Synthesis and Chemical Reactions

While specific, detailed experimental protocols for the synthesis of **1,2,3-Butanetriol** are not readily available in the public domain, general chemical synthesis methods can be inferred from its structure. Traditional approaches may involve the reduction of suitable precursors like butyric acid derivatives or the epoxidation of butenes followed by hydrolysis.[\[1\]](#)

The reactivity of **1,2,3-Butanetriol** is primarily dictated by its three hydroxyl groups, which can undergo typical alcohol reactions:

- **Esterification:** Reaction with carboxylic acids to form esters, which have applications as plasticizers and in polymer synthesis.[\[1\]](#)
- **Oxidative Cleavage:** The vicinal diol structure allows for oxidative cleavage with reagents such as periodic acid.[\[1\]](#)
- **Dehydration:** Under certain conditions, intramolecular or intermolecular dehydration can lead to the formation of ethers or cyclic compounds.[\[1\]](#)



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References

- 1. Buy 1,2,3-Butanetriol | 4435-50-1 [smolecule.com]
- 2. 1,2,3-Butanetriol | C₄H₁₀O₃ | CID 20497 - PubChem [pubchem.ncbi.nlm.nih.gov]
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